4-Amino-1-benzylpyrrolidine-3-carboxylic acid

Asymmetric synthesis Chiral pyrrolidine Stereoselective synthesis

4-Amino-1-benzylpyrrolidine-3-carboxylic acid (CAS 758680-19-2) is a trans-configured, chiral pyrrolidine derivative featuring an amino group at position 4 and a carboxylic acid at position 3 on the pyrrolidine ring, with an N-benzyl substituent. It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of cathepsin inhibitors and other protease-targeted agents.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13549211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzylpyrrolidine-3-carboxylic acid
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)N)C(=O)O
InChIInChI=1S/C12H16N2O2/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,15,16)
InChIKeyKVLDMWDFGYIIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-benzylpyrrolidine-3-carboxylic acid: A chiral trans-substituted pyrrolidine building block for drug discovery


4-Amino-1-benzylpyrrolidine-3-carboxylic acid (CAS 758680-19-2) is a trans-configured, chiral pyrrolidine derivative featuring an amino group at position 4 and a carboxylic acid at position 3 on the pyrrolidine ring, with an N-benzyl substituent . It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of cathepsin inhibitors and other protease-targeted agents [1]. The compound is commercially available as the free base or hydrochloride salt, typically in purity grades of 95–98% .

Why generic substitution fails for 4-amino-1-benzylpyrrolidine-3-carboxylic acid: stereochemistry and N-benzyl substitution critically alter reactivity and recognition


The trans orientation of the 4-amino and 3-carboxylic acid groups imposes distinct conformational preferences and hydrogen-bonding patterns compared to the cis isomer, directly impacting incorporation into β-peptide foldamers or enzyme active sites [1]. The N-benzyl group further tunes lipophilicity and π-stacking potential, which cannot be replicated by N-methyl or N-H analogs. Consequently, substituting the trans-1-benzyl compound with its cis isomer or de-benzylated pyrrolidine derivatives leads to altered pharmacokinetic profiles or loss of enzyme inhibitory activity, as documented for structurally related pyrrolidine-based protease inhibitors [2].

Quantitative evidence for selecting 4-amino-1-benzylpyrrolidine-3-carboxylic acid over closest analogs


Asymmetric synthetic accessibility: trans isomer requires one additional step but achieves comparable overall yield to cis

In the asymmetric synthesis of the 4-aminopyrrolidine-3-carboxylic acid core, the trans-(3R,4S) isomer is obtained in five steps with >98% diastereomeric excess (d.e.) and 50% overall yield, while the cis-(3R,4R) isomer requires four steps with >98% d.e. and 52% overall yield [1]. The additional synthetic step for the trans isomer is offset by its distinct conformational utility in peptidomimetic design.

Asymmetric synthesis Chiral pyrrolidine Stereoselective synthesis

Procurement transparency: trans isomer is supplied with a documented purity specification, unlike the cis analog

The trans-4-amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride (CAS 758680-19-2) is listed at 95% purity by AChemBlock . The cis isomer (CAS 772314-98-4) is offered by Small Molecules, Inc. at a lower unit price, but a purity grade is not specified on the vendor datasheet . For regulated applications, the absence of a documented purity claim for the cis isomer introduces quality-assurance risk.

Quality control Chemical procurement Chiral building block

Precedent in peptidomimetic design: trans isomer is an established β-amino acid building block

The trans-4-aminopyrrolidine-3-carboxylic acid motif has been incorporated into a β-peptide that adopts a defined secondary structure, alongside (R,R)-trans-2-aminopentanecarboxylic acid [1]. No equivalent cis-containing foldamer has been reported in the primary literature, suggesting that the trans geometry is required for productive folding.

Peptidomimetics Foldamer design β-amino acids

High-impact application scenarios for 4-amino-1-benzylpyrrolidine-3-carboxylic acid


Synthesis of cathepsin S inhibitors for autoimmune disease

The compound's N-benzylpyrrolidine core matches the scaffold claimed in EP2814822 for cathepsin S inhibitors [1]. Its trans amino‑acid arrangement is suitable for further elaboration into potent, selective inhibitors, supporting programs in rheumatoid arthritis and multiple sclerosis drug discovery.

Construction of β-peptide foldamers targeting protein‑protein interactions

Leveraging the trans stereochemistry demonstrated in foldamer research [REFS-1 in Section 3, Evidence Item 3], this building block can be inserted into β‑peptide sequences to generate helical or sheet‑like structures. Such foldamers are under investigation as mimics of α‑helical binding motifs for disrupting oncogenic protein‑protein interactions.

Chiral intermediate for asymmetric synthesis of APIs

The defined trans configuration and orthogonal amino/carboxylic acid functionalities make the compound a valuable chiral scaffold for constructing enantiomerically pure pharmaceutical intermediates. The documented synthetic route [REFS-1 in Section 3, Evidence Item 1] provides a reproducible entry to this chiral template.

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